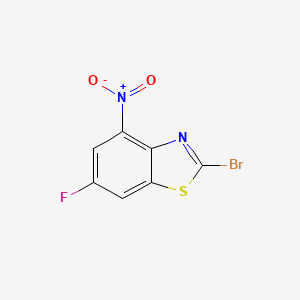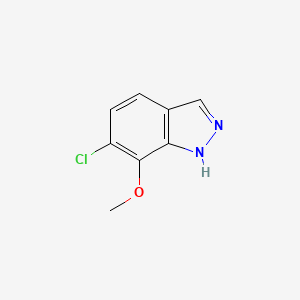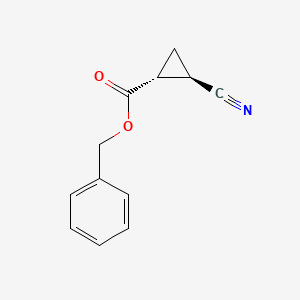
(S)-1-(2-Aminophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Aminophenyl)ethan-1-ol is a chiral organic compound with a molecular formula of C8H11NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, making it an important intermediate in various chemical syntheses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-1-(2-Aminophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Nitrophenyl)ethan-1-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent like ethanol and a temperature range of 25-50°C.
Another method involves the asymmetric reduction of 2-Acetylaminophenyl ketone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Aminophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form (S)-1-(2-Aminophenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Acetylaminophenyl ketone or 2-Formylaminophenyl aldehyde.
Reduction: (S)-1-(2-Aminophenyl)ethane.
Substitution: N-Acyl derivatives or N-Sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Aminophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Aminophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-Aminophenyl)ethan-1-ol
- 1-(2-Aminophenyl)propan-1-ol
- 1-(2-Aminophenyl)butan-1-ol
Uniqueness
(S)-1-(2-Aminophenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its ®-enantiomer, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the hydroxyl group at the ethan-1-ol position also differentiates it from other similar compounds, influencing its reactivity and applications.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1S)-1-(2-aminophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
WBIYLDMSLIXZJK-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1N)O |
Kanonische SMILES |
CC(C1=CC=CC=C1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)

![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)






![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
amine](/img/structure/B11762125.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
